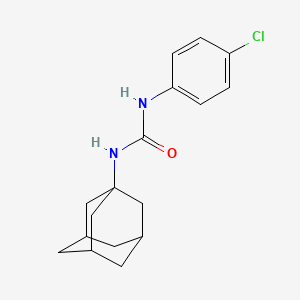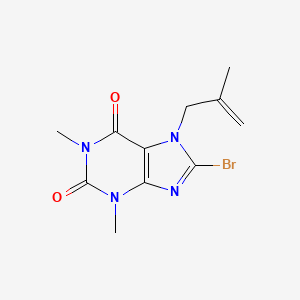
2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with an ethyl group at the 1-position and a methyl group at the 6-position The malononitrile moiety is attached to the quinoline ring through a double bond, making it a conjugated system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile typically involves the condensation of 1-ethyl-6-methylquinoline-2-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(1-ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
化学反応の分析
Types of Reactions
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学的研究の応用
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile has several scientific research applications:
Organic Electronics: The compound’s conjugated system makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photochemistry: It can be used as a photosensitizer in photochemical reactions due to its ability to absorb light and transfer energy.
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly for targeting specific biological pathways.
作用機序
The mechanism of action of 2-(1-ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it effective in photochemical and electronic applications. In medicinal chemistry, its mechanism of action may involve binding to specific receptors or enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
2-(1-Ethyl-2(1H)-quinolinylidene)malononitrile: Lacks the methyl group at the 6-position.
2-(1-Methyl-6-methyl-2(1H)-quinolinylidene)malononitrile: Has a methyl group instead of an ethyl group at the 1-position.
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)acetophenone: Contains an acetophenone moiety instead of malononitrile.
Uniqueness
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of both ethyl and methyl groups on the quinoline ring, along with the malononitrile moiety, provides a distinct set of chemical and physical properties that can be exploited in various applications.
特性
分子式 |
C15H13N3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
2-(1-ethyl-6-methylquinolin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H13N3/c1-3-18-14-6-4-11(2)8-12(14)5-7-15(18)13(9-16)10-17/h4-8H,3H2,1-2H3 |
InChIキー |
XINHKNWFVWHDRL-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC1=C(C#N)C#N)C=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11979329.png)


![[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate](/img/structure/B11979347.png)
![5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979355.png)
![1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B11979360.png)
![(2E)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11979364.png)
![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11979371.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11979382.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979390.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11979396.png)
